3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D conformation.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may also include the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Crystal Structure
One aspect of the research focuses on the synthesis and characterization of unsymmetrical tetrazine derivatives, which are structurally related to the query compound. These compounds have been synthesized from specific precursors and their structures were confirmed via single-crystal X-ray diffraction methods. The studies reveal insights into the bond lengths, angles, and stabilization mechanisms through intermolecular interactions (Xu et al., 2012).
Anticancer Activity
Research into novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized through a microwave-assisted, solvent-free method showed these compounds can inhibit the growth of A549 and H322 lung cancer cells in a dosage-dependent manner. This highlights the potential therapeutic applications of compounds structurally related to the query compound in cancer treatment (Zheng et al., 2011).
Antimicrobial Applications
Another study synthesized novel derivatives combining pyrazole, pyrimidine, and morpholine analogues, which were evaluated for their antimicrobial activity against various bacterial and fungal strains. The presence of electron-withdrawing groups significantly enhanced the antimicrobial activity of these compounds, indicating the importance of structural features for biological activity (Desai et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, potential for causing an allergic reaction, environmental impact, etc.
Future Directions
This involves speculating on potential future research directions. For example, if the compound has shown promise as a drug, future research might involve testing it in clinical trials.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-known compound, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)21(16(2)25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITGMCAEZVMEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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